molecular formula C5H12N2O2 B053074 Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci) CAS No. 116833-21-7

Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci)

Cat. No.: B053074
CAS No.: 116833-21-7
M. Wt: 132.16 g/mol
InChI Key: VTXPZVSCKQOHJD-SCSAIBSYSA-N
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Description

®-2-Dimethylamino-3-Hydroxypropionamide is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group attached to a three-carbon chain. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Dimethylamino-3-Hydroxypropionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-Hydroxypropanoic Acid.

    Amidation Reaction: The amino group of ®-2-Amino-3-Hydroxypropanoic Acid is reacted with dimethylamine under controlled conditions to form the desired amide.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of ®-2-Dimethylamino-3-Hydroxypropionamide may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Dimethylamino-3-Hydroxypropionamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Dimethylamino-3-Hydroxypropionamide has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Dimethylamino-3-Hydroxypropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.

Comparison with Similar Compounds

    (S)-2-Dimethylamino-3-Hydroxypropionamide: The enantiomer of the compound with opposite chirality.

    2-Dimethylamino-3-Hydroxypropanoic Acid: A related compound with a carboxylic acid group instead of an amide group.

    2-Dimethylamino-3-Hydroxypropanol: A similar compound with a hydroxyl group instead of an amide group.

Uniqueness: ®-2-Dimethylamino-3-Hydroxypropionamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

116833-21-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-hydroxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1

InChI Key

VTXPZVSCKQOHJD-SCSAIBSYSA-N

SMILES

CN(C)C(CO)C(=O)N

Isomeric SMILES

CN(C)[C@H](CO)C(=O)N

Canonical SMILES

CN(C)C(CO)C(=O)N

Synonyms

Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI)

Origin of Product

United States

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